Mivazerol

Descripción general

Descripción

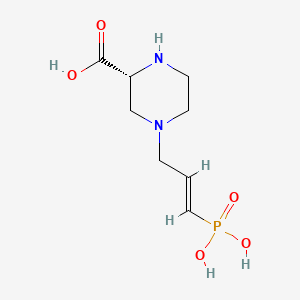

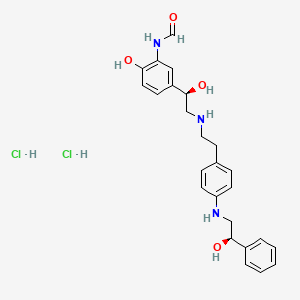

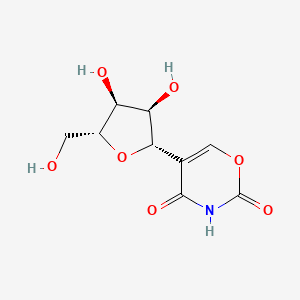

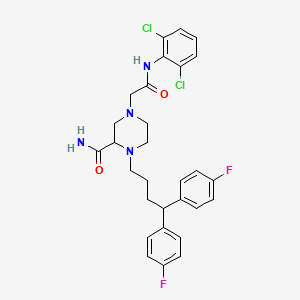

Mivazerol es un agonista selectivo del receptor alfa-2 adrenérgico. Se utiliza principalmente en el ámbito médico para prevenir resultados cardíacos adversos en pacientes perioperatorios con o en riesgo de enfermedad de la arteria coronaria . La fórmula química del compuesto es C11H11N3O2, y tiene una masa molar de 217,22 g/mol .

Mecanismo De Acción

Mivazerol ejerce sus efectos al unirse selectivamente a los receptores alfa-2 adrenérgicos. Esta unión reduce la liberación de norepinefrina y disminuye la actividad del sistema nervioso simpático . La acción del compuesto conduce a una reducción de la frecuencia cardíaca y la demanda de oxígeno miocárdico, lo que ayuda a prevenir la isquemia y el infarto de miocardio .

Análisis Bioquímico

Biochemical Properties

Mivazerol plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This compound binds to these receptors with high affinity, resulting in reduced release of norepinephrine and other neurotransmitters. This interaction helps in modulating sympathetic nervous system activity, which is crucial for its therapeutic effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it has been shown to reduce myocardial ischemia by decreasing heart rate and myocardial oxygen demand. This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, which leads to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP affects gene expression and cellular metabolism, ultimately leading to improved cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are primarily located on presynaptic nerve terminals. Upon binding, this compound activates these receptors, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels. This results in reduced release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity. Additionally, this compound has been shown to have anti-ischemic effects by reducing myocardial oxygen demand and improving hemodynamic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. In these studies, this compound demonstrated sustained efficacy in reducing myocardial ischemia and improving cardiac function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce myocardial ischemia and improve hemodynamic stability without significant adverse effects. At higher doses, this compound may cause bradycardia and hypotension, indicating a threshold effect. Toxic or adverse effects at high doses include excessive sedation and respiratory depression .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with alpha-2 adrenergic receptors. These receptors play a role in regulating metabolic flux and metabolite levels by modulating the release of neurotransmitters such as norepinephrine. The activation of these receptors by this compound leads to a decrease in cAMP levels, which in turn affects various metabolic processes, including glucose and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with alpha-2 adrenergic receptors. These receptors are widely distributed in the central and peripheral nervous systems, as well as in various tissues, including the heart and blood vessels. This compound’s binding to these receptors facilitates its transport and accumulation in target tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to alpha-2 adrenergic receptors on presynaptic nerve terminals. These receptors are located on the cell membrane, where this compound exerts its effects by modulating neurotransmitter release. Additionally, this compound may also interact with intracellular signaling pathways, further influencing its activity and function within specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Mivazerol se puede sintetizar mediante un proceso de varios pasos que implica la formación del anillo de imidazol y la posterior unión a la estructura de benzamida. La síntesis generalmente implica:

- Formación del anillo de imidazol a partir de precursores apropiados.

- Acoplamiento del anillo de imidazol con un derivado de benzamida en condiciones controladas.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando cromatografía líquida de alta presión (HPLC) para asegurar la pureza y la consistencia . El proceso está optimizado para minimizar las impurezas y maximizar el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones: Mivazerol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de imidazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.

Aplicaciones Científicas De Investigación

Mivazerol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor alfa-2 adrenérgico.

Biología: Investigado por sus efectos en las vías de señalización celular y la unión al receptor.

Medicina: Se utiliza principalmente para prevenir el infarto de miocardio en pacientes perioperatorios. También se estudia por su posible uso en el tratamiento de otras afecciones cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores alfa-2 adrenérgicos.

Comparación Con Compuestos Similares

Mivazerol se compara con otros agonistas del receptor alfa-2 adrenérgico como la clonidina y la dexmedetomidina . Si bien los tres compuestos reducen la frecuencia cardíaca, this compound es único en que no reduce significativamente la presión arterial . Esto lo hace particularmente útil en entornos perioperatorios donde es crucial mantener una presión arterial estable.

Compuestos similares:

- Clonidina

- Dexmedetomidina

- Guanfacina

La especificidad de this compound para los receptores alfa-2 adrenérgicos y su mínimo impacto en la presión arterial destacan su potencial terapéutico único .

Propiedades

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHGFJMGWQXPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154782 | |

| Record name | Mivazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125472-02-8 | |

| Record name | Mivazerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivazerol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivazerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIVAZEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.